![molecular formula C21H25N7O B6475999 4-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline CAS No. 2640895-91-4](/img/structure/B6475999.png)
4-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline
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Overview
Description
This compound belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other . It is related to the antineoplastic tyrosine kinase inhibitor flumatinib .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine with Cs2CO3 and ethyl 4-hydroxybenzoate in a three-necked round-bottomed flask . The reaction proceeds for 2–3 hours at room temperature, after which the solvent is removed . The residue is then added to water, and the precipitate formed is filtered off and recrystallized from ethanol .Molecular Structure Analysis
The molecular structure of similar compounds has been solved using the direct method and refined by the least-squares technique in the full matrix anisotropic approximation . The positions of the hydrogen atoms were calculated geometrically and were refined according to the riding model .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that these compounds have promising neuroprotective and anti-inflammatory properties .Mechanism of Action
Target of Action
Related compounds have been found to target the pi3k/akt signaling pathway , which plays a crucial role in cellular quiescence, proliferation, cancer, and longevity .
Mode of Action
Compounds with similar structures have been found to inhibit the pi3k/akt signaling pathway . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
The compound likely affects the PI3K/Akt signaling pathway . This pathway is involved in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a critical pathway in the development and progression of cancers .
Result of Action
Inhibition of the pi3k/akt signaling pathway can lead to decreased cell growth and proliferation, potentially providing a mechanism for cancer treatment .
Safety and Hazards
The safety information for similar compounds includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . This indicates that they may be harmful if swallowed, cause skin irritation, eye irritation, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
4-[2-methyl-6-(4-quinazolin-4-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-16-24-19(14-20(25-16)27-10-12-29-13-11-27)26-6-8-28(9-7-26)21-17-4-2-3-5-18(17)22-15-23-21/h2-5,14-15H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVWMGDIWLNAKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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